6-Amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-AMINO-4-(5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2,4-DIMETHYLPHENYL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, a chlorophenyl group, and a cyanide functional group. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2,4-DIMETHYLPHENYL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrano[2,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.
Introduction of the Chlorophenyl Group: This step typically involves a substitution reaction where the chlorophenyl group is introduced to the core structure.
Addition of the Cyanide Functional Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-(5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2,4-DIMETHYLPHENYL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyanide group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-AMINO-4-(5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2,4-DIMETHYLPHENYL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-AMINO-4-(5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2,4-DIMETHYLPHENYL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-CHLOROPHENYL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE: Lacks the amino group, leading to different reactivity and biological activity.
6-AMINO-4-(5-METHYL-2,4-DIMETHYLPHENYL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE: Lacks the chlorophenyl group, affecting its chemical properties.
Uniqueness
6-AMINO-4-(5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2,4-DIMETHYLPHENYL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C23H21ClN4OS |
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Molecular Weight |
437.0 g/mol |
IUPAC Name |
6-amino-4-[5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dimethylphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H21ClN4OS/c1-12-8-13(2)18(9-15(12)11-30-17-6-4-16(24)5-7-17)21-19(10-25)22(26)29-23-20(21)14(3)27-28-23/h4-9,21H,11,26H2,1-3H3,(H,27,28) |
InChI Key |
XLZAAPSGZWXJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CSC2=CC=C(C=C2)Cl)C3C(=C(OC4=NNC(=C34)C)N)C#N)C |
Origin of Product |
United States |
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